
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, also known as DFTZ, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. DFTZ is a tetrazole derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound is believed to inhibit COX-2 selectively, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer activity in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to have potent anti-inflammatory and analgesic properties in animal models. However, this compound has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide. One direction is to investigate its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Another direction is to investigate its potential use in the treatment of pain and inflammation. This compound has been shown to have potent anti-inflammatory and analgesic properties in animal models. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
合成法
The synthesis of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 3,4-difluoroaniline with 4-fluorobenzoyl chloride in the presence of a base to form 3,4-difluoro-N-(4-fluorobenzoyl)aniline. The second step involves the reaction of the intermediate product with sodium azide and copper sulfate in water to form this compound.
科学的研究の応用
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been studied for its potential use in various applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O/c15-8-1-4-10(5-2-8)22-20-13(19-21-22)14(23)18-9-3-6-11(16)12(17)7-9/h1-7H,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXIAUZLDHXYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
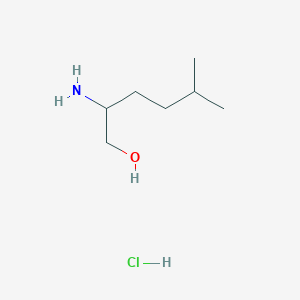


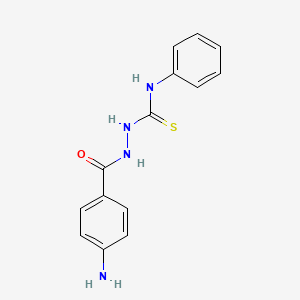
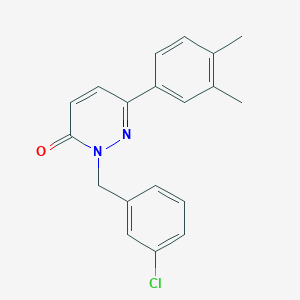
![5-Chloro-6-fluoro-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2456041.png)
![N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2456042.png)
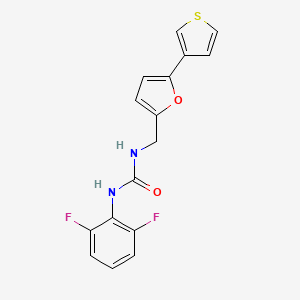
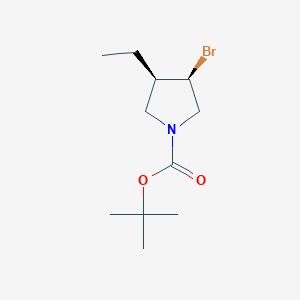

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)

![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)